6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

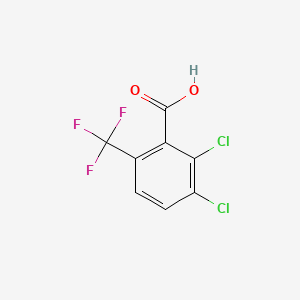

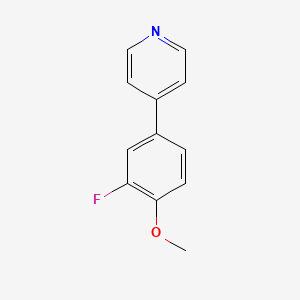

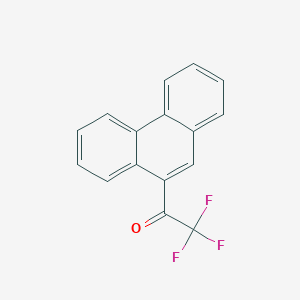

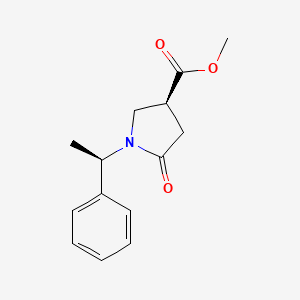

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of quinoline, a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was reacted with dialkylaminoalkylamines to produce a series of corresponding N-R-amides . Another method involves the bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline backbone with two methoxy groups at positions 6 and 7, a carbonyl group at position 2, and a carbaldehyde group at position 3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, related compounds have been studied. For example, bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide occurs with a conventional addition of the halogen to the allyl double bond .Aplicaciones Científicas De Investigación

Fluorescence Derivatization Reagent

6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide, a derivative of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, serves as a highly sensitive and selective fluorescence derivatization reagent. It is particularly effective for aliphatic and aromatic aldehydes, facilitating their detection in high-performance liquid chromatography (Iwata et al., 1993).

Catalytic Applications

Ruthenium(II) complexes incorporating 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone hybrids demonstrate significant catalytic potential. These complexes are versatile and efficient for dehydrogenative amide synthesis, showcasing their utility in chemical synthesis and potential industrial applications (Selvamurugan et al., 2017).

Antihypoxic Activity

In the search for new biologically active substances, derivatives of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and tested for antihypoxic effects. These compounds have demonstrated substantial antihypoxic effects and potential as antioxidants (Ukrainets et al., 2014).

Synthesis of Building Blocks

(2S, 5R, 6R)-5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde, related to the this compound, has been synthesized as a stable alternative to glyceraldehyde acetonide, important for producing various chemical building blocks (Ley & Michel, 2003).

Direcciones Futuras

The future research directions for 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its derivatives could include further exploration of their potential biological activities. For instance, the antihypoxic actions of related compounds suggest potential applications in medical conditions associated with oxygen deficit .

Mecanismo De Acción

Target of Action

Related compounds have been shown to exhibitantihypoxic effects . Antihypoxants are medicines that improve the assimilation of circulating oxygen and increase resistance to oxygen deficit .

Mode of Action

It’s suggested that related compounds may interact with cellular targets to enhance oxygen utilization and resistance to hypoxic conditions .

Biochemical Pathways

Given its potential antihypoxic activity, it may influence pathways related to oxygen transport and utilization .

Pharmacokinetics

Related compounds have been synthesized as hydrochlorides for good water solubility , which could potentially enhance bioavailability.

Result of Action

Related compounds have been shown to exhibit high antihypoxic effects , suggesting that this compound may also enhance cellular resistance to hypoxia.

Análisis Bioquímico

Biochemical Properties

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit pronounced analgesic properties, which are attributed to its interaction with specific enzymes and receptors involved in pain signaling pathways . The compound’s structure allows it to form stable complexes with metal ions, enhancing its binding affinity to target biomolecules . These interactions are essential for its biological activity and potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific receptors can modulate signaling cascades, leading to altered gene expression profiles . Additionally, this compound has been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its functional groups. This binding can result in enzyme inhibition or activation, depending on the target . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, it can induce adverse effects, including toxicity and altered physiological responses . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of active metabolites . These metabolic pathways are critical for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and accumulation .

Propiedades

IUPAC Name |

6,7-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-10-4-7-3-8(6-14)12(15)13-9(7)5-11(10)17-2/h3-6H,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIOQXCYAQEVAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549879 |

Source

|

| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101382-56-3 |

Source

|

| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)